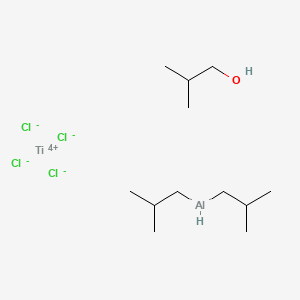![molecular formula C13H11NO4 B12807228 Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate CAS No. 57110-41-5](/img/structure/B12807228.png)
Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 286157 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biochemical research and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 286157 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally involves the following steps:
Formation of Intermediates: The initial steps often involve the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Final Assembly: The final steps involve the assembly of the intermediate compounds into the target molecule, NSC 286157, through reactions such as coupling or addition.
Industrial Production Methods
Industrial production of NSC 286157 may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 286157 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield products with higher oxidation states, such as carboxylic acids or ketones.
Reduction: Reduction can produce alcohols or amines from carbonyl or nitro groups.
Substitution: Substitution reactions can yield a variety of products, including halogenated compounds or ethers.
Applications De Recherche Scientifique
NSC 286157 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases or as a diagnostic tool.
Industry: Utilized in the production of various chemical products or materials.
Mécanisme D'action
The mechanism of action of NSC 286157 involves its interaction with specific molecular targets and pathways. This can include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: The binding of NSC 286157 to its targets can trigger a cascade of biochemical events, leading to its observed effects.
Comparaison Avec Des Composés Similaires
NSC 286157 can be compared to other similar compounds to highlight its uniqueness. Similar compounds may include:
NSC 286193: Another compound with similar structural features but different biological activities.
Paclitaxel: A well-known chemotherapeutic agent with a different mechanism of action but used in similar research contexts.
Propriétés
Numéro CAS |
57110-41-5 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-3-8-6-14-7-10-9(8)5-11(18-12(10)15)13(16)17-4-2/h3,5-7H,1,4H2,2H3 |
Clé InChI |
HCBOTBNRISMBTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=NC=C2C=C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


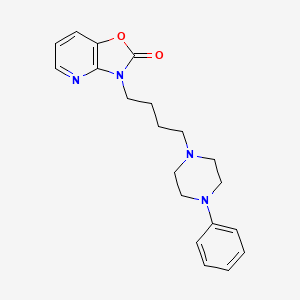
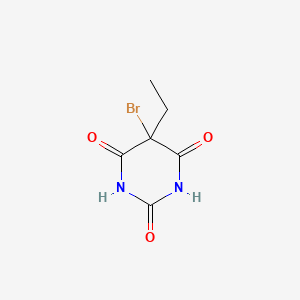

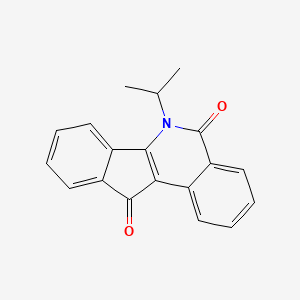
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
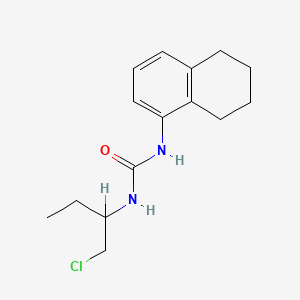

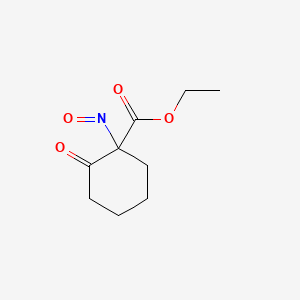

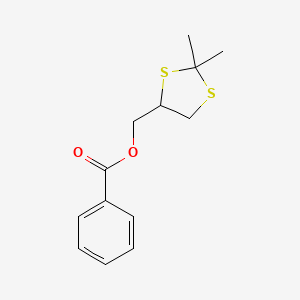
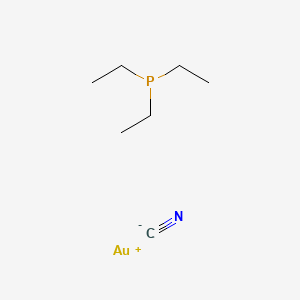
![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
